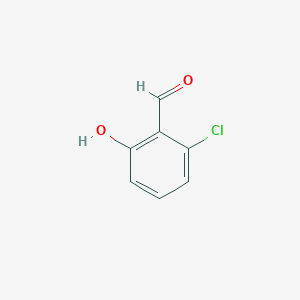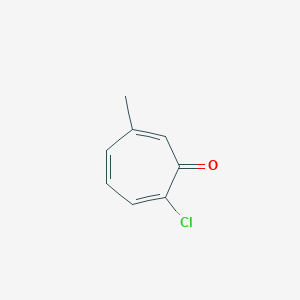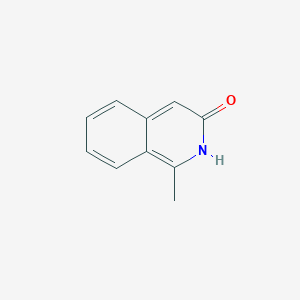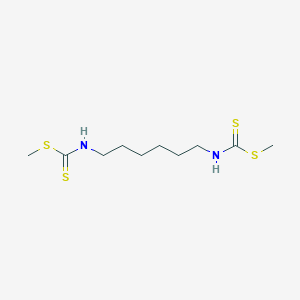
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester), commonly known as carbodithioic acid, is a chemical compound that is used in scientific research applications. It is a sulfur-containing compound that has been studied for its potential use in various fields, including material science, organic synthesis, and biomedical research.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester) has been studied for its potential use in various scientific research applications. It has been used as a reagent in organic synthesis to form disulfide bonds and as a crosslinking agent for polymers. Additionally, it has been studied for its potential use in biomedical research as a potential therapeutic agent for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of carbamic acid, hexamethylenebis(dithio-, dimethyl ester) is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to the accumulation of acetylcholine in the synapse and subsequent neurotransmitter signaling.
Biochemische Und Physiologische Effekte
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester) has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using carbamic acid, hexamethylenebis(dithio-, dimethyl ester) in lab experiments is its ability to form disulfide bonds, which can be useful in the synthesis of proteins and other molecules. Additionally, its potential use as a therapeutic agent makes it an interesting compound to study. However, one limitation of using carbamic acid, hexamethylenebis(dithio-, dimethyl ester) is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of carbamic acid, hexamethylenebis(dithio-, dimethyl ester). One potential direction is the development of new synthetic methods for the compound, which could improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic uses. Finally, its potential toxicity needs to be further studied to ensure its safety for use in lab experiments and potential therapeutic applications.
Conclusion
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester) is a sulfur-containing compound that has been studied for its potential use in various scientific research applications. Its ability to form disulfide bonds and potential use as a therapeutic agent make it an interesting compound to study. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester) can be synthesized by reacting hexamethylenetetramine with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting product is then treated with dimethyl sulfate to form the dimethyl ester of carbodithioic acid.
Eigenschaften
CAS-Nummer |
32118-35-7 |
|---|---|
Produktname |
Carbamic acid, hexamethylenebis(dithio-, dimethyl ester |
Molekularformel |
C10H20N2S4 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
methyl N-[6-(methylsulfanylcarbothioylamino)hexyl]carbamodithioate |
InChI |
InChI=1S/C10H20N2S4/c1-15-9(13)11-7-5-3-4-6-8-12-10(14)16-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
KXZRRVOMEZYCFQ-UHFFFAOYSA-N |
Isomerische SMILES |
CSC(=NCCCCCCN=C(S)SC)S |
SMILES |
CSC(=S)NCCCCCCNC(=S)SC |
Kanonische SMILES |
CSC(=S)NCCCCCCNC(=S)SC |
Andere CAS-Nummern |
32118-35-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



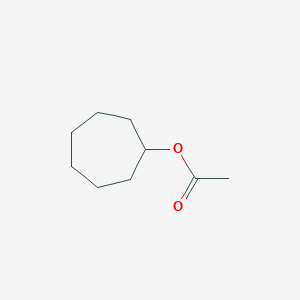
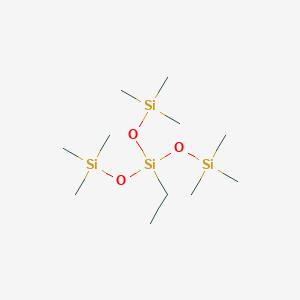
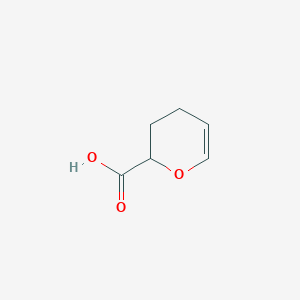
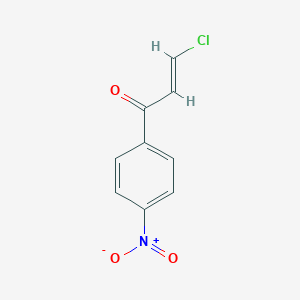
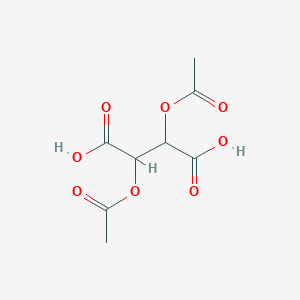
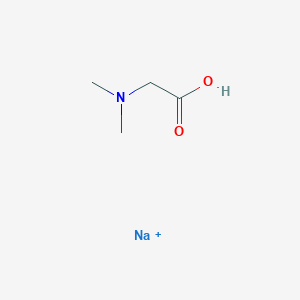
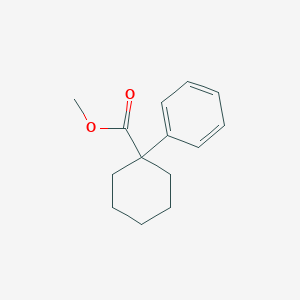
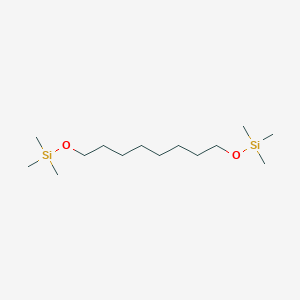
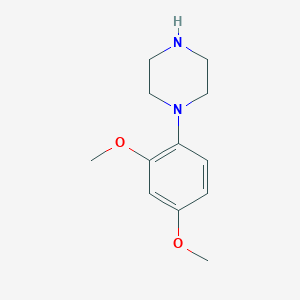
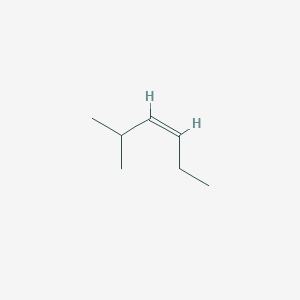
![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)
